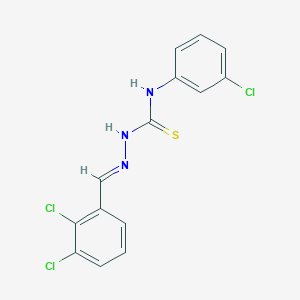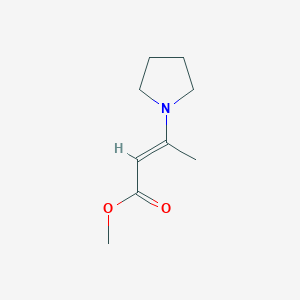
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-: is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- typically involves the esterification of 2-butenoic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-butenoic acid derivatives.
Reduction: Formation of 2-butenol derivatives.
Substitution: Formation of various substituted pyrrolidinyl esters.
Scientific Research Applications
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, propyl ester
Uniqueness
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and reactivity in various environments.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (E)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+ |
InChI Key |
UTIVUPFHBDCEGI-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N1CCCC1 |
Canonical SMILES |
CC(=CC(=O)OC)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



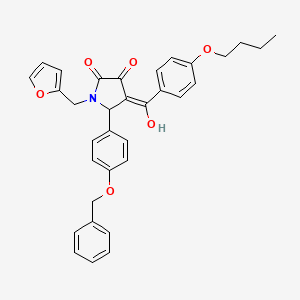
![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)
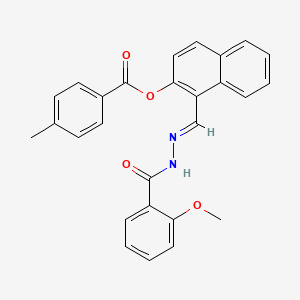
![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)

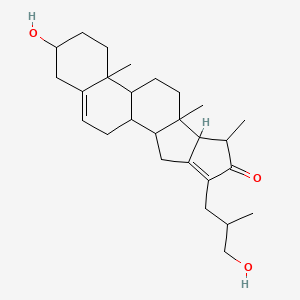
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008810.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)
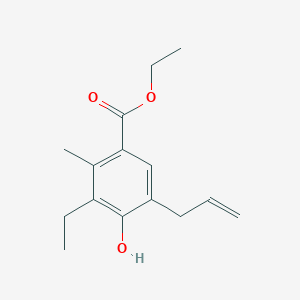
![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)

